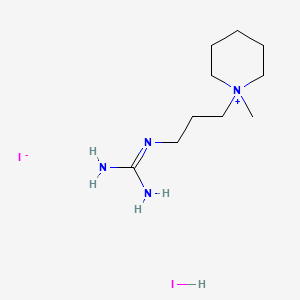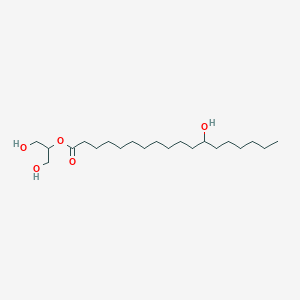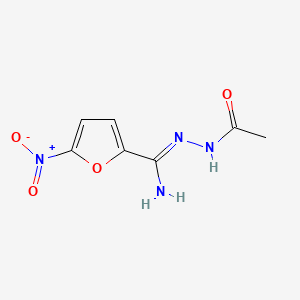
Potassium chloride K-42
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium chloride K-42 is a radioactive isotope of potassium chloride. Potassium chloride is a metal halide salt composed of potassium and chlorine. It is odorless and has a white or colorless vitreous crystal appearance. The solid dissolves readily in water, and its solutions have a salt-like taste . This compound is used in various scientific applications due to its radioactive properties.
準備方法
Synthetic Routes and Reaction Conditions
Potassium chloride can be prepared by the protolytic and gas-exclusion reaction of hydrochloric acid with potassium carbonate. The reaction is as follows:
2HCl(aq)+K2CO3(s)→2KCl(aq)+CO2(g)+H2O(l)
In this method, hydrochloric acid is added to potassium carbonate in small portions while heating the solution to the boiling point to exclude dissolved carbon dioxide .
Industrial Production Methods
Potassium chloride is primarily extracted from sylvinite, a mineral mixture of sodium chloride and potassium chloride. The extraction process involves fractional crystallization or flotation. In fractional crystallization, materials are refined based on differences in solubility. In the flotation process, air bubbles are injected into a flotation cell containing potassium chloride crystals covered by surface-active materials. These air bubbles attach to the potassium chloride crystals, generating a foam that is mechanically separated .
化学反応の分析
Types of Reactions
Potassium chloride undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Potassium chloride can be involved in redox reactions where it acts as a source of potassium ions.
Substitution Reactions: Potassium chloride can participate in substitution reactions where the chloride ion is replaced by another anion.
Common Reagents and Conditions
Common reagents used in reactions with potassium chloride include hydrochloric acid, sodium perchlorate, and calcium chloride. The conditions for these reactions typically involve heating and the use of solvents like water .
Major Products Formed
The major products formed from reactions involving potassium chloride include potassium hydroxide, chlorine gas, and various potassium salts .
科学的研究の応用
Potassium chloride K-42 has several scientific research applications:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in biological studies to trace potassium ion movement within cells.
Medicine: Utilized in medical diagnostics and treatments, particularly in studies involving potassium ion channels.
Industry: Applied in the production of fertilizers, where it serves as a source of potassium for plant growth.
作用機序
Potassium chloride exerts its effects primarily through the potassium ion (K+). The potassium ion is the principal intracellular cation in most body tissues and is essential for various physiological processes. It plays a crucial role in maintaining cellular osmotic balance, nerve impulse transmission, and muscle contraction. The mechanism of action involves the movement of potassium ions across cell membranes, which is regulated by potassium channels and transporters .
類似化合物との比較
Similar Compounds
Potassium Sulfate (K2SO4): Used as a fertilizer, similar to potassium chloride, but does not affect the chloride-sensitive crops.
Potassium Nitrate (KNO3): Another potassium-based fertilizer that also provides nitrogen.
Sodium Chloride (NaCl): Common table salt, similar in structure but contains sodium instead of potassium.
Uniqueness
Potassium chloride is unique due to its high solubility in water and its ability to provide both potassium and chloride ions. This makes it particularly useful in applications where both ions are required, such as in fertilizers and medical treatments .
特性
CAS番号 |
24359-76-0 |
|---|---|
分子式 |
ClK |
分子量 |
77.41 g/mol |
IUPAC名 |
potassium-42(1+);chloride |
InChI |
InChI=1S/ClH.K/h1H;/q;+1/p-1/i;1+3 |
InChIキー |
WCUXLLCKKVVCTQ-GJNDDOAHSA-M |
異性体SMILES |
[Cl-].[42K+] |
正規SMILES |
[Cl-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















